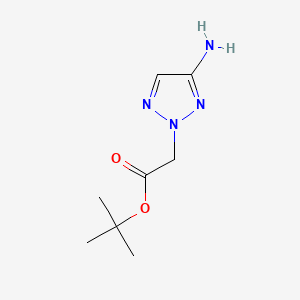

tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate: , also known as BTTAA , is a chemical compound with the following molecular formula:

- It serves as a water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

- The compound contains a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The tert-butyl group provides steric hindrance and stability.

C19H30N10O2

.准备方法

Synthetic Routes:

Reaction Conditions: The synthesis typically involves copper-catalyzed click chemistry, where an azide and an alkyne react to form the triazole ring. Specific conditions may vary based on the synthetic route chosen.

Industrial Production: While BTTAA is not widely produced industrially, its water solubility and compatibility with biological systems make it valuable for research and applications.

化学反应分析

Reactions: BTTAA participates in click chemistry reactions, specifically the CuAAC reaction. It undergoes cycloaddition with azides to form triazole linkages.

Common Reagents and Conditions: Key reagents include copper(I) salts (such as copper sulfate), azides (e.g., sodium azide), and alkynes (e.g., terminal alkynes). The reaction is typically carried out in aqueous or organic solvents.

Major Products: The primary product is the triazole-linked BTTAA, which can be further functionalized for specific applications.

科学研究应用

Chemistry: BTTAA is used for bioconjugation, labeling, and imaging due to its water solubility and biocompatibility.

Biology: Researchers employ BTTAA for site-specific labeling of biomolecules, including proteins, nucleic acids, and carbohydrates.

Medicine: BTTAA-based probes enable targeted drug delivery and imaging in living systems.

Industry: While not directly used in large-scale industrial processes, BTTAA’s properties contribute to the development of novel materials and diagnostics.

作用机制

- BTTAA’s mechanism lies in its ability to form stable triazole linkages. It facilitates bioorthogonal reactions without interfering with cellular processes.

- Molecular targets and pathways depend on the specific application (e.g., protein labeling, drug delivery).

相似化合物的比较

Similar Compounds: Other water-soluble ligands for CuAAC include TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and BTTES (bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine .

Uniqueness: BTTAA’s unique features include its water solubility, biocompatibility, and fast kinetics compared to TBTA.

生物活性

tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. The triazole ring structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparison with related compounds.

The synthesis of tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation.

The biological activity of tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate can be attributed to its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. Notably, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Therapeutic Applications

The compound has shown potential in several therapeutic areas:

- Antifungal Activity : The triazole moiety is a common pharmacophore in many antifungal agents. Compounds containing triazole rings are known to inhibit fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis.

- Anticancer Potential : Preliminary studies suggest that derivatives of triazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

- Antibacterial Properties : Research indicates that triazole derivatives may possess antibacterial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate:

| Compound | Functional Group | Biological Activity | Notable Properties |

|---|---|---|---|

| tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate | Amino group | Antifungal, Anticancer | Enhanced reactivity due to amino group |

| tert-butyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate | Nitro group | Limited antibacterial | Less reactive than amino derivative |

| tert-butyl 2-(4-hydroxy-2H-1,2,3-triazol-2-yl)acetate | Hydroxy group | Antioxidant | Exhibits antioxidant properties |

The presence of the amino group in tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate enhances its reactivity and allows for further derivatization compared to its nitro and hydroxy counterparts.

Case Studies

Several studies have explored the biological effects of triazole derivatives:

- Cancer Cell Studies : A study demonstrated that triazole derivatives could inhibit growth in various cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cell survival .

- Antifungal Efficacy : Research on antifungal activity showed that triazole-containing compounds effectively inhibited the growth of Candida species by targeting ergosterol biosynthesis pathways .

属性

分子式 |

C8H14N4O2 |

|---|---|

分子量 |

198.22 g/mol |

IUPAC 名称 |

tert-butyl 2-(4-aminotriazol-2-yl)acetate |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)5-12-10-4-6(9)11-12/h4H,5H2,1-3H3,(H2,9,11) |

InChI 键 |

YBHKHDGKBNOIPD-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CN1N=CC(=N1)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。